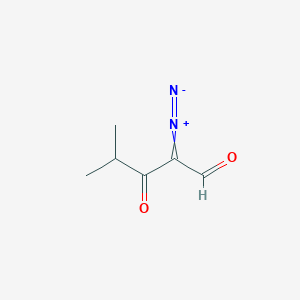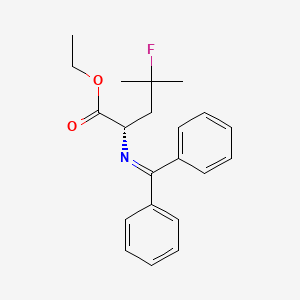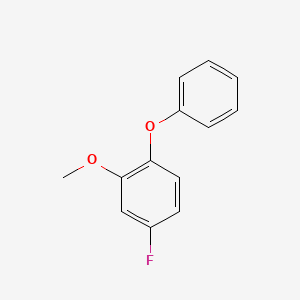![molecular formula C24H21N3Te3 B12549719 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine CAS No. 142312-18-3](/img/structure/B12549719.png)
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is a complex organotellurium compound characterized by the presence of three tellanyl groups attached to a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with 4-methylphenyltellurium reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the tellurium compounds. Common solvents used include dichloromethane and toluene, and the reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine can undergo various types of chemical reactions, including:
Oxidation: The tellanyl groups can be oxidized to form tellurium oxides.
Reduction: The compound can be reduced to form lower oxidation state tellurium compounds.
Substitution: The tellanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Tellurium oxides and triazine derivatives.
Reduction: Lower oxidation state tellurium compounds and modified triazine rings.
Substitution: Various substituted triazine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for other organotellurium compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and cellular receptors. The tellanyl groups can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity and signaling pathways. This compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: A compound with similar structural features but different functional groups.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Another triazine derivative with amino groups instead of tellanyl groups.
Uniqueness
2,4,6-Tris[(4-methylphenyl)tellanyl]-1,3,5-triazine is unique due to the presence of tellanyl groups, which impart distinct chemical reactivity and potential biological activity. The tellurium atoms in the compound can engage in unique redox chemistry and interactions with biomolecules, setting it apart from other triazine derivatives.
Propiedades
Número CAS |
142312-18-3 |
|---|---|
Fórmula molecular |
C24H21N3Te3 |
Peso molecular |
734.2 g/mol |
Nombre IUPAC |
2,4,6-tris[(4-methylphenyl)tellanyl]-1,3,5-triazine |
InChI |
InChI=1S/C24H21N3Te3/c1-16-4-10-19(11-5-16)28-22-25-23(29-20-12-6-17(2)7-13-20)27-24(26-22)30-21-14-8-18(3)9-15-21/h4-15H,1-3H3 |
Clave InChI |
ZBSXVDRDMVWJJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)[Te]C2=NC(=NC(=N2)[Te]C3=CC=C(C=C3)C)[Te]C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


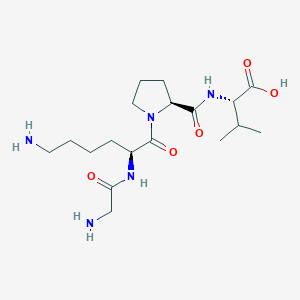
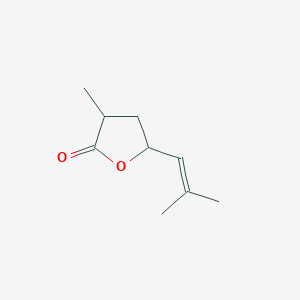
![3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol](/img/structure/B12549664.png)
![4-[(2,4-Dimethylhexan-3-yl)oxy]-1-imino-1H-isoindol-3-amine](/img/structure/B12549672.png)
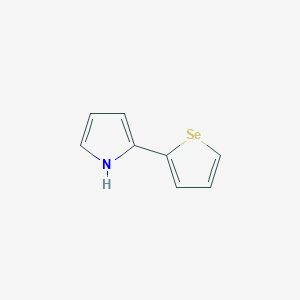



![1-Hexyl-4-[4-(4-octylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12549701.png)
